molecular formula C16H16N2O2S B1680356 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea CAS No. 883226-64-0

1-[(2-Methyl-1-benzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea

Cat. No. B1680356
CAS RN: 883226-64-0
M. Wt: 300.4 g/mol
InChI Key: UITFWLJMEZPXOF-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-benzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea, also known as 1-Methyl-3-(thiophen-2-ylmethyl)benzofuran-2-carboxamide, is a synthetic chemical compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of urea derivatives and is used as a starting material for the synthesis of various drugs. 1-Methyl-3-(thiophen-2-ylmethyl)benzofuran-2-carboxamide has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Benzofuran derivatives, including the one , are known for their diverse pharmacological activities. They serve as core structural units in various biologically active natural medicines and synthetic chemical materials . These compounds have been utilized in the development of novel therapeutic agents, such as anti-hepatitis C drugs, and are considered potential lead compounds in drug discovery .

Agriculture

In the agricultural sector, benzofuran derivatives have been explored for their potential use in synthesizing compounds that could serve as innovative pesticides or herbicides. The synthesis of benzofuran-3(2H)-ones, for example, provides new avenues for creating substances that might protect crops from various pests and diseases .

Materials Science

The photochromic properties of benzofuran derivatives make them candidates for developing new materials that respond to light stimuli. These materials can be used in smart windows, optical data storage, and photo-switchable devices . The ability to undergo reversible photochromism upon irradiation with UV and visible light is particularly valuable in materials science applications.

Environmental Science

Benzofuran compounds are being studied for their potential environmental applications, such as in the development of organic pollutants’ degradation processes. Their structural properties might be harnessed to create catalysts or absorbents that help in the breakdown of harmful environmental contaminants .

Biochemistry

In biochemistry, the interaction of benzofuran derivatives with biological macromolecules is of significant interest. These interactions can lead to the discovery of new biochemical pathways or the development of tools to manipulate biological systems at the molecular level . For instance, the cytotoxicity of certain benzofuran compounds against cancer cell lines is being researched for potential therapeutic applications .

Pharmacology

The diverse biological activities of benzofuran derivatives, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, make them valuable in pharmacological research . They are being studied for their potential use in treating a wide range of diseases, from infectious diseases to cancer.

properties

IUPAC Name

1-[(2-methyl-1-benzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-14(13-6-2-3-7-15(13)20-11)10-18-16(19)17-9-12-5-4-8-21-12/h2-8H,9-10H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITFWLJMEZPXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methyl-1-benzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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